

In-Depth Technical Guide: Einecs 285-971-0 / MGK 264

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Compound of Interest		
Compound Name:	Einecs 285-971-0	
Cat. No.:	B15183653	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound identified by EINECS number 285-971-0, chemically known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. More commonly referred to by its trade name, MGK 264, this molecule has a long history of use as a pesticide synergist. This document details its discovery and history, chemical and physical properties, synthesis, mechanism of action, and extensive toxicological profile. Furthermore, it explores the compound's interaction with mammalian biological systems and touches upon the broader therapeutic potential of the norbornene scaffold in the context of drug development. All quantitative data is presented in structured tables, and key experimental methodologies are described. Visual diagrams are provided for the synthesis pathway, mechanism of action, and a relevant experimental workflow.

Discovery and History

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, or MGK 264, has been a registered pesticide synergist in the United States since the 1940s.[1] It was developed and is primarily associated with the McLaughlin Gormley King (MGK) Company, a prominent player in the pesticide formulation industry.[2][3] Its introduction marked a significant advancement in pest control, as it enhances the efficacy of insecticides like pyrethrins and synthetic pyrethroids, allowing for lower concentrations of the active insecticide to be used.[1]



Chemical and Physical Properties

MGK 264 is a synthetic chemical compound with the following identifiers and properties:

Property	Value	Reference
IUPAC Name	2-(2-ethylhexyl)-3a,4,7,7a- tetrahydro-1H-4,7- methanoisoindole-1,3(2H)- dione	[4]
Synonyms	N-(2-Ethylhexyl)-5-norbornene- 2,3-dicarboximide, N-Octyl bicycloheptene dicarboximide, Octacide 264, Van Dyk 264	[1]
CAS Number	113-48-4	[5]
EINECS Number	285-971-0	
Molecular Formula	C17H25NO2	[5]
Molecular Weight	275.39 g/mol	[5]
Appearance	Yellowish liquid	[5]
Boiling Point	158 °C at 2 mmHg	[5]
Density	1.05 g/cm ³	[5]
Water Solubility	15 mg/L at 25°C	[5]
LogP	3.71 at 24°C	[5]

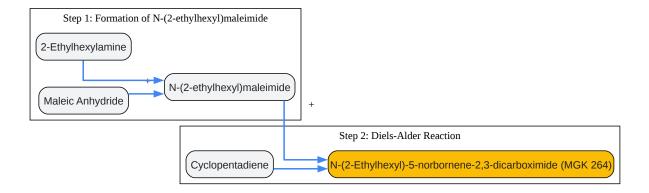
Synthesis

The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is primarily achieved through a Diels-Alder reaction. This involves the [4+2] cycloaddition of cyclopentadiene (the diene) and N-(2-ethylhexyl)maleimide (the dienophile).



Experimental Protocol: Synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

- Preparation of N-(2-ethylhexyl)maleimide: Maleic anhydride is reacted with 2ethylhexylamine. The resulting maleamic acid is then dehydrated, typically by heating with a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate, to form the maleimide.
- Diels-Alder Reaction: Freshly cracked cyclopentadiene (obtained by the retro-Diels-Alder reaction of dicyclopentadiene) is added to a solution of N-(2-ethylhexyl)maleimide in a suitable solvent (e.g., ethyl acetate). The reaction is typically exothermic and proceeds at room temperature.
- Isolation and Purification: The resulting N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide can be isolated by removing the solvent under reduced pressure. Further purification can be achieved through techniques like vacuum distillation.



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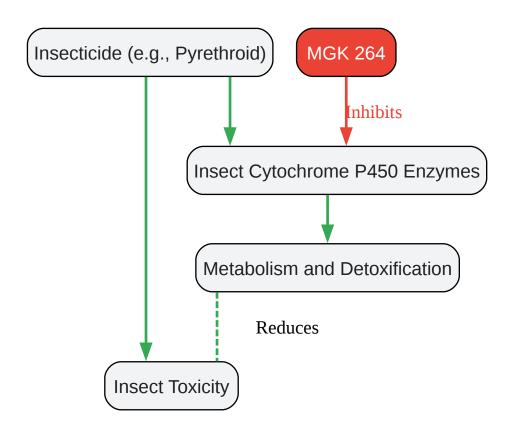
Synthesis of MGK 264 via Diels-Alder Reaction.

Mechanism of Action



In Insects

MGK 264 itself possesses no intrinsic pesticidal activity. Its synergistic effect stems from its ability to inhibit the insect's natural defense mechanisms against xenobiotics. Specifically, MGK 264 is an inhibitor of the cytochrome P450-dependent monooxygenases (mixed-function oxidases) in insects. These enzymes are crucial for metabolizing and detoxifying insecticides. By inhibiting these enzymes, MGK 264 prevents the breakdown of the primary insecticide, leading to a higher concentration and prolonged activity of the insecticide at its target site, thus increasing its potency.



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Mechanism of synergistic action of MGK 264 in insects.

In Mammals

In mammals, MGK 264 has been shown to interact with certain biological pathways. Studies have indicated that it can inhibit mammalian cytochrome P450 enzymes, which could potentially lead to drug-drug interactions if co-administered with pharmaceuticals metabolized by these enzymes.[6][7] Furthermore, the US Environmental Protection Agency (EPA) has



evaluated MGK 264 for its potential as an endocrine disruptor and found evidence of interaction with the estrogen and thyroid pathways in mammals, although these effects were observed at high doses.[1]

Toxicological Profile

The toxicological profile of MGK 264 has been extensively studied. It is generally considered to have low acute toxicity.

Acute Toxicity

Species	Route	LD50	Reference
Rat	Oral	2800 mg/kg	[5]
Rabbit	Dermal	>5000 mg/kg	[8]
Rat	Inhalation	LC50 > 4.3 mg/L	[8]

Chronic Toxicity and Carcinogenicity

Long-term exposure to high doses of MGK 264 has been associated with adverse effects in animal studies. In long-term feeding studies with rats and dogs, effects on the liver were observed.[1] Studies in mice revealed liver and kidney effects.[1]

The EPA has classified MGK 264 as a "possible human carcinogen" (Group C).[9] This classification is based on studies where high daily doses fed to laboratory rats and mice over 1.5 to 2 years resulted in an increased rate of thyroid tumors in male rats and liver tumors in mice.[1]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits did not show direct adverse effects on the fetus.[1] However, at high doses, maternal toxicity was observed, which in rabbits led to reduced litter sizes.[1] A three-generation reproduction study in rats did not show any reproductive effects at high doses.[1]

Experimental Protocols

Foundational & Exploratory

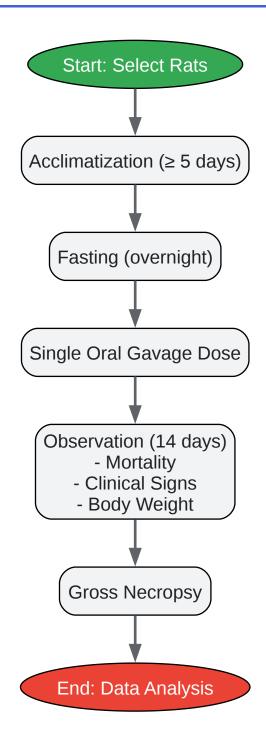




A typical protocol for an acute oral toxicity study in rats, based on OECD Guideline 401, involves the following steps:

- Animal Model: Young adult Sprague-Dawley rats are used, typically 5 males and 5 females per dose group.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: The test substance is administered by gavage in a single dose. A vehicle control group is also included.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.





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Workflow for an acute oral toxicity study in rats.

A one-year chronic toxicity study in dogs, following general principles of OECD Guideline 452, would typically include:



- Animal Model: Beagle dogs are often used, with an equal number of males and females per dose group (e.g., 4 per sex per group).
- Dosing: The test substance is administered daily, typically in the diet, for one year.
- Observations: Regular observations for clinical signs of toxicity, body weight changes, and food consumption are recorded. Ophthalmoscopic examinations are also performed.
- Clinical Pathology: Blood and urine samples are collected at regular intervals for hematology, clinical chemistry, and urinalysis.
- Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is examined microscopically.

Relevance to Drug Development

While MGK 264 itself is not developed as a therapeutic agent, the norbornene scaffold present in its structure is of interest in medicinal chemistry. Norbornene derivatives have been investigated for a range of biological activities, including as potential anticancer agents.[10] The rigid, bicyclic structure of the norbornene moiety can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation.

Furthermore, derivatives of norbornene dicarboximide have been explored in bioconjugation chemistry, a field highly relevant to drug delivery and the development of antibody-drug conjugates (ADCs).[11] The reactivity of related maleimide compounds in Diels-Alder reactions is being utilized to create stable linkages in biotherapeutics.[11]

N-hydroxy-5-norbornene-2,3-dicarboximide, a related compound, has been used in peptide synthesis, highlighting the utility of this chemical family in the broader field of pharmaceutical development.[12][13]

Conclusion

Einecs 285-971-0, or MGK 264, is a well-characterized compound with a long history as a pesticide synergist. Its primary mechanism of action is the inhibition of insect cytochrome P450 enzymes. While it has a generally low acute toxicity in mammals, long-term exposure to high doses has been associated with adverse effects, including potential carcinogenicity and



endocrine disruption. The norbornene dicarboximide scaffold, however, remains a point of interest for medicinal chemists and those in the field of drug development due to its potential in creating novel therapeutics and bioconjugates. Further research into the specific interactions of MGK 264 with mammalian signaling pathways could provide valuable insights for both toxicology and pharmacology.

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